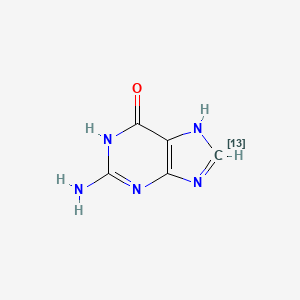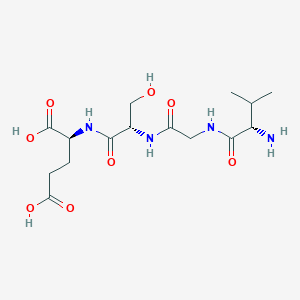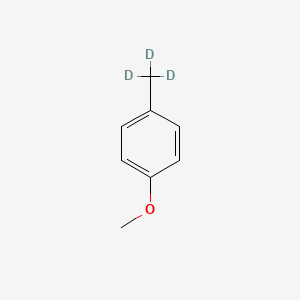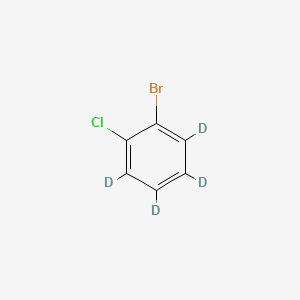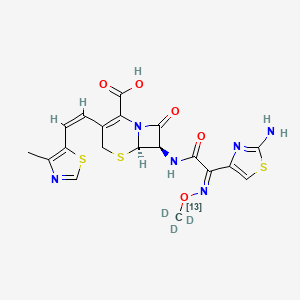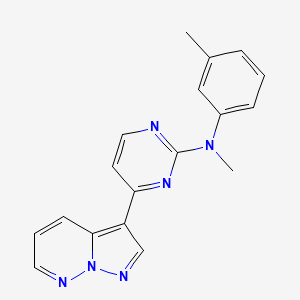
Dyrk1A-IN-3
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dyrk1A-IN-3 is a potent and selective inhibitor of the dual-specificity tyrosine phosphorylation-regulated kinase 1A (DYRK1A). DYRK1A is a member of the CMGC group of kinases and is involved in various cellular processes, including cell proliferation, differentiation, and apoptosis. Overexpression of DYRK1A has been linked to Down syndrome and several neurodegenerative diseases, making it a significant target for therapeutic intervention .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Dyrk1A-IN-3 typically involves multiple steps, including the formation of key intermediates and their subsequent functionalization. The synthetic route may include:
Formation of Core Scaffold: The core scaffold of this compound is synthesized through a series of condensation reactions, often involving aromatic aldehydes and amines.
Functionalization: The core scaffold is then functionalized with various substituents to enhance its inhibitory activity and selectivity towards DYRK1A. This step may involve reactions such as alkylation, acylation, and cyclization under controlled conditions.
Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. Advanced techniques like continuous flow synthesis and automated reactors may be employed to enhance efficiency and reproducibility.
Análisis De Reacciones Químicas
Types of Reactions: Dyrk1A-IN-3 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Involves the addition of hydrogen or removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like sodium azide or electrophiles like alkyl halides in polar aprotic solvents.
Major Products: The major products formed from these reactions depend on the specific functional groups present in this compound and the reaction conditions. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.
Aplicaciones Científicas De Investigación
Dyrk1A-IN-3 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the structure-activity relationship of DYRK1A inhibitors and to develop new analogs with improved properties.
Biology: Employed in cellular and molecular biology studies to investigate the role of DYRK1A in various cellular processes, such as cell cycle regulation and apoptosis.
Medicine: Explored as a potential therapeutic agent for treating diseases associated with DYRK1A overexpression, such as Down syndrome and neurodegenerative disorders.
Industry: Utilized in drug discovery and development programs to identify and optimize new DYRK1A inhibitors with therapeutic potential.
Mecanismo De Acción
Dyrk1A-IN-3 exerts its effects by selectively inhibiting the kinase activity of DYRK1A. The compound binds to the ATP-binding site of DYRK1A, preventing the phosphorylation of its substrates. This inhibition disrupts various signaling pathways involved in cell proliferation, differentiation, and apoptosis. The molecular targets and pathways affected by this compound include the regulation of transcription factors, cell cycle proteins, and apoptotic regulators .
Comparación Con Compuestos Similares
INDY: A potent DYRK1A inhibitor with an IC50 of 240 nM.
Leucettamine L41: A natural product with DYRK1A inhibitory activity.
GNF4877: A synthetic compound with selective inhibition of DYRK1A.
Uniqueness of Dyrk1A-IN-3: this compound stands out due to its high selectivity and potency towards DYRK1A compared to other inhibitors. Its unique binding mode and favorable pharmacokinetic properties make it a valuable tool for studying DYRK1A-related pathways and developing therapeutic strategies .
Propiedades
Fórmula molecular |
C18H16N6 |
|---|---|
Peso molecular |
316.4 g/mol |
Nombre IUPAC |
N-methyl-N-(3-methylphenyl)-4-pyrazolo[1,5-b]pyridazin-3-ylpyrimidin-2-amine |
InChI |
InChI=1S/C18H16N6/c1-13-5-3-6-14(11-13)23(2)18-19-10-8-16(22-18)15-12-21-24-17(15)7-4-9-20-24/h3-12H,1-2H3 |
Clave InChI |
XOBINHQHMGZFDI-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=CC=C1)N(C)C2=NC=CC(=N2)C3=C4C=CC=NN4N=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[1-[(2R,4R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-oxopyrimidin-4-yl]acetamide](/img/structure/B12395859.png)
![6-[(E)-4-Hydroxy-3-methylbut-2-enylamino]-9-beta-D-ribofuranosylpurine-d5](/img/structure/B12395866.png)
